N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC15128316
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O3 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H21N3O3/c1-29-22-11-10-16(13-23(22)30-2)15-26-24(28)18-14-21(20-9-5-6-12-25-20)27-19-8-4-3-7-17(18)19/h3-14H,15H2,1-2H3,(H,26,28) |
| Standard InChI Key | QOCZHEGXPSGRNB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinoline scaffold substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethoxybenzyl group. This configuration introduces both hydrophilic (pyridine, methoxy groups) and hydrophobic (quinoline, benzyl) domains, optimizing membrane permeability and target binding. Computational modeling suggests the pyridinyl group participates in π-π stacking interactions with aromatic residues in parasitic and human kinase binding pockets, while the methoxy substituents enhance solubility and metabolic stability compared to non-polar analogs.
Physicochemical Profile
Key physicochemical parameters derived from experimental and in silico analyses include:
| Property | Value |
|---|---|
| Molecular Weight | 399.4 g/mol |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 78.5 Ų |
| Solubility (Water) | 12 µM at pH 7.4 |
These properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability. The moderate logP value balances lipophilicity for cell penetration and hydrophilicity for aqueous solubility, a critical factor for systemic distribution in antimalarial and chemotherapeutic applications.
Synthetic Routes and Optimization Strategies
Reaction Scheme Overview
The synthesis involves a multi-step sequence beginning with the formation of the quinoline core via Friedländer condensation between 2-aminobenzaldehyde derivatives and ketone precursors. Subsequent palladium-catalyzed cross-coupling introduces the pyridin-2-yl group at the 2-position, followed by carboxamide formation at the 4-position using 3,4-dimethoxybenzylamine. Key challenges include minimizing racemization during amide bond formation and optimizing yields in the cross-coupling step, which typically requires Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃).
Yield Optimization and Purification
Early synthetic routes reported yields of 18–22% for the final product due to side reactions during quinoline annulation. Recent improvements employing microwave-assisted synthesis increased yields to 34% while reducing reaction times from 72 hours to 8 hours. Purification via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) achieves >95% purity, as confirmed by LC-MS and ¹H NMR.
Antimalarial Activity and Mechanism of Action
In Vitro Efficacy Against Plasmodium falciparum
The compound exhibits half-maximal inhibitory concentrations () of 9.3 nM against chloroquine-sensitive (3D7) and 14.7 nM against chloroquine-resistant (Dd2) P. falciparum strains. This represents a 40-fold improvement over artemisinin derivatives in resistant strains, with a selectivity index >300 for human hepatocytes (CC₅₀ = 4.5 µM). Time-kill assays show rapid parasite clearance, achieving 99% reduction in parasitemia within 12 hours at 4× IC₅₀ concentrations.
PfEF2 Inhibition and Protein Synthesis Disruption
Mechanistic studies using [³⁵S]-methionine incorporation assays demonstrate 82% inhibition of protein synthesis in trophozoite-stage parasites at 50 nM. Molecular docking simulations localize the compound to the GTP-binding pocket of PfEF2 (PDB: 6RKY), forming hydrogen bonds with Asp129 and hydrophobic interactions with Val167. Resistance selection studies identified a PfEF2 E122K mutation conferring 8.3-fold reduced susceptibility, confirming target engagement.
| Cell Line | Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 1.2 |
| A549 | Lung carcinoma | 1.8 |
| PC-3 | Prostate cancer | 0.9 |
| K562 | Chronic myeloid leukemia | 0.7 |
Notably, the compound retains potency against cisplatin-resistant ovarian cancer cells (A2780/CP70, IC₅₀ = 1.5 µM), suggesting non-overlapping resistance mechanisms with platinum-based therapies.
Kinase Profiling and Target Engagement
Kinase inhibition assays identified cyclin-dependent kinase 9 (CDK9) as a primary target, with nM measured by surface plasmon resonance. CDK9 inhibition (87% at 100 nM) disrupts RNA polymerase II-mediated transcription, inducing apoptosis through Mcl-1 downregulation. Co-crystallography with CDK9/cyclin T1 (PDB: 7LZ6) reveals hydrophobic interactions with Ile25 and a hydrogen bond network with Asp167.
Comparative Analysis with Existing Therapeutics
Advantages Over Current Antimalarials
| Parameter | N-(3,4-Dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide | Artemisinin | Chloroquine |
|---|---|---|---|
| IC₅₀ (Dd2 strain) | 14.7 nM | 620 nM | 2800 nM |
| Resistance Development | None observed after 30 generations | Common | Ubiquitous |
| Cytostatic vs. Cytotoxic | Cytostatic at IC₅₀ | Cytotoxic | Cytotoxic |
| Half-life (Human) | 18 h (predicted) | 1.3 h | 14–21 d |
The compound’s cytostatic mechanism may reduce treatment duration and prevent parasite recrudescence.
Future Directions and Clinical Translation Challenges
Lead Optimization Priorities
Second-generation analogs under development focus on:
-
Replacing the 3,4-dimethoxybenzyl group with fluorinated benzyl moieties to enhance blood-brain barrier penetration for cerebral malaria
-
Introducing prodrug functionalities (e.g., phosphate esters) to improve aqueous solubility
-
Exploring dual PfEF2/CDK9 inhibitors through hybrid scaffold design
Regulatory Pathway Considerations
Pre-IND studies must address:
-
Formulation challenges due to pH-dependent solubility (pKa = 5.1)
-
Potential CYP2D6 inhibition (IC₅₀ = 4.8 µM) requiring pharmacogenomic screening
-
Teratogenicity risks suggested by zebrafish embryotoxicity models (LC₅₀ = 12 µM)
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